molecular formula C18H13BO2 B592384 Triphenylen-2-ylboronic acid CAS No. 654664-63-8

Triphenylen-2-ylboronic acid

Cat. No. B592384
M. Wt: 272.11
InChI Key: PXFBSZZEOWJJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylen-2-ylboronic acid is a chemical compound with the molecular formula C18H13BO2 . It is also known by other names such as 2-Triphenylenylboronic acid and B-2-Triphenylenylboronic acid .


Synthesis Analysis

The synthesis of boronic acids, including Triphenylen-2-ylboronic acid, has been a subject of research. A study titled “Rapid approach to complex boronic acids” discusses the synthesis of large libraries of boronic acid derivatives using multiple chemistries and building blocks . The synthesis was performed on a nanomole scale with high success rates .


Molecular Structure Analysis

The molecular structure of Triphenylen-2-ylboronic acid consists of 18 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms along with a boron atom . The exact mass of the molecule is 272.100861 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Triphenylen-2-ylboronic acid are not mentioned in the search results, boronic acids in general play an exquisite role in synthetic chemistry . They are involved in various transformations including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

Triphenylen-2-ylboronic acid has a molecular weight of 272.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 40.5 Ų . The complexity of the molecule is 372 .

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
    • Results : Detection can be at the interface of the sensing material or within the bulk sample .
  • Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application Summary : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
    • Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
  • Biological Labelling and Protein Manipulation

    • Field : Biochemistry
    • Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • Methods of Application : This involves the use of boronic acids to label or manipulate proteins through their interactions with diols .
    • Results : This has led to advancements in areas such as cell labelling and protein manipulation .
  • Development of Therapeutics

    • Field : Medicinal Chemistry
    • Application Summary : Boronic acids have been used in the development of therapeutics .
    • Methods of Application : This involves the use of boronic acids in the synthesis of therapeutic compounds .
    • Results : This has led to the development of new therapeutic agents .
  • Electrophoresis of Glycated Molecules

    • Field : Analytical Chemistry
    • Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
    • Methods of Application : This involves the use of boronic acids in the electrophoretic separation of glycated molecules .
    • Results : This has improved the separation and analysis of glycated molecules .
  • Building Materials for Microparticles

    • Field : Material Science
    • Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
    • Methods of Application : This involves the use of boronic acids in the synthesis of microparticles .
    • Results : This has led to the development of new materials for analytical methods .
  • Interactions with Diols and Strong Lewis Bases

    • Field : Chemistry
    • Application Summary : Boronic acids, including Triphenylen-2-ylboronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods of Application : These interactions can be used in various sensing applications, both in homogeneous assays and heterogeneous detection .
    • Results : Detection can occur at the interface of the sensing material or within the bulk sample .
  • Development of Ultralong Room-Temperature Phosphorescence (RTP) Polymers

    • Field : Material Science
    • Application Summary : Triphenylen-2-ylboronic acid has been doped into polyvinyl alcohol (PVA) to achieve a long component and averaged RTP lifetime of 3.21 and 2.01 seconds respectively .
    • Methods of Application : This involves doping Triphenylen-2-ylboronic acid into PVA .
    • Results : The coexistence of boron and nitrogen in the boronic acid is conducive to inter-system crossing, leading to the development of ultralong RTP polymers .

Safety And Hazards

The safety data sheet for Triphenylen-2-ylboronic acid indicates that it is harmful if swallowed . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .

properties

IUPAC Name

triphenylen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBSZZEOWJJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733021
Record name Triphenylen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylen-2-ylboronic acid

CAS RN

654664-63-8
Record name Triphenylen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 37.6 g of triphenylenyl trifluoromethanesulfonate, 27.9 g of bis(pinacolato)diboron, 2.45 g of 1,1′-bis(diphenylphosphino)ferrocene palladium (II) dichloride dichloromethane complex, 1.66 g of 1,1′-bis(diphenylphosphino)ferrocene and 29.4 g of potassium acetate were placed in a flask. 600 mL of anhydrous dioxane was added thereto, and the resultant was refluxed with stirring while heating for 8 hours. After cooling to room temperature, 300 mL of water was added to the reaction solution, followed by extraction with toluene. An aqueous phase was removed, and an organic phase was washed with water and saturated brine, and then dried with magnesium sulfate. Magnesium sulfate was removed and the solvent was distilled under reduced pressure. The resulting residue was purified by means of silica gel column chromatography, whereby 14.1 g (yield: 40%) of triphenylene-2-boronic acid picohal ester was obtained.
Name
triphenylenyl trifluoromethanesulfonate
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
F Lin, H Wang, Y Cao, R Yu, G Liang… - Advanced …, 2022 - Wiley Online Library
Organic near infrared (NIR) persistent‐luminescence systems with bright and long‐lived emission are highly valuable for applications in communication, imaging, and sensors. However…
Number of citations: 71 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.